Nonylsulfamic acid

Description

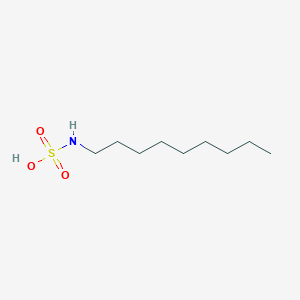

Nonylsulfamic acid (C₉H₁₉NSO₃H) is an organosulfur compound characterized by a nonyl chain (C₉H₁₉) attached to a sulfamic acid group (-NHSO₃H). It is primarily utilized in industrial applications, including detergents, corrosion inhibitors, and surfactants, due to its amphiphilic properties and acidic functionality. Structurally, the molecule combines a hydrophobic alkyl chain with a hydrophilic sulfonic acid group, enabling solubility in both polar and nonpolar media .

Key physicochemical properties include:

Properties

Molecular Formula |

C9H21NO3S |

|---|---|

Molecular Weight |

223.34 g/mol |

IUPAC Name |

nonylsulfamic acid |

InChI |

InChI=1S/C9H21NO3S/c1-2-3-4-5-6-7-8-9-10-14(11,12)13/h10H,2-9H2,1H3,(H,11,12,13) |

InChI Key |

YOXPELHHBZBLIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCNS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Nonylsulfamic acid belongs to the sulfonic/sulfamic acid family. Below is a detailed comparison with structurally or functionally related compounds:

Sulfamic Acid (H₂NSO₃H)

- Structural Differences : Lacks the alkyl chain, making it smaller and more hydrophilic.

- Applications : Primarily used as a descaling agent and in electroplating.

- Acidity : Stronger acidity (pKa ~1.0) due to the absence of electron-donating alkyl groups .

- Efficacy : Less effective in surfactant applications due to low hydrophobicity .

Sulfosalicylic Acid (C₇H₆O₆S)

- Structural Differences: Contains a phenolic hydroxyl group and a sulfonic acid group, enabling chelation.

- Applications: Medical diagnostics (protein precipitation), catalysis, and polymer synthesis.

- Acidity: pKa ~0.6 (sulfonic group) and ~2.8 (phenolic group), offering dual reactivity .

- Thermal Stability: Decomposes at 120°C, lower than this compound .

Dodecylbenzenesulfonic Acid (C₁₈H₃₀O₃S)

- Structural Differences : Aromatic benzene ring with a dodecyl chain, enhancing surfactant properties.

- Applications : Dominant in detergent formulations and emulsifiers.

- Acidity: pKa ~1.8–2.0, similar to this compound.

Table 1: Comparative Physicochemical Properties

| Property | This compound | Sulfamic Acid | Sulfosalicylic Acid | Dodecylbenzenesulfonic Acid |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 237.32 | 97.09 | 254.22 | 348.48 |

| pKa | 1.5–2.0 | 1.0 | 0.6 (SO₃H), 2.8 (OH) | 1.8–2.0 |

| Solubility in Water | Moderate | High | High | Low |

| Key Application | Surfactants | Descaling | Protein precipitation | Detergents |

| Thermal Stability (°C) | ≤150 | ≤200 | ≤120 | ≤180 |

Research Findings and Industrial Relevance

- Detergent Performance: this compound exhibits superior biodegradability compared to dodecylbenzenesulfonic acid, making it environmentally preferable despite slightly higher CMC .

- Corrosion Inhibition : Outperforms sulfamic acid in acidic environments due to the alkyl chain’s adsorption on metal surfaces .

- Pharmaceutical Potential: Limited use compared to sulfosalicylic acid, which is FDA-approved for diagnostic applications .

Q & A

Q. What are the standard protocols for synthesizing Nonylsulfamic acid in laboratory settings?

this compound synthesis typically involves sulfonation of nonanol using chlorosulfonic acid or sulfur trioxide under controlled conditions. Key steps include:

- Maintaining reaction temperatures between 0–5°C to prevent thermal degradation .

- Purification via recrystallization or column chromatography to isolate the product from unreacted precursors .

- Characterization using melting point analysis and FT-IR to confirm sulfonic acid group incorporation . Note: Always reference established protocols from peer-reviewed journals, ensuring reproducibility by documenting reagent ratios, reaction times, and purification steps in detail .

Q. Which analytical techniques are recommended for assessing this compound purity?

High-performance liquid chromatography (HPLC) with UV detection is standard for quantifying purity. Complementary methods include:

- 1H/13C NMR spectroscopy to verify molecular structure and detect impurities .

- Mass spectrometry (MS) for molecular weight confirmation .

- Titration methods (e.g., acid-base titration) to determine active sulfonic acid content . Ensure calibration against certified reference materials and validate results across multiple batches .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during this compound synthesis?

Systematic optimization involves:

- Design of Experiments (DoE): Vary parameters (temperature, molar ratios, catalyst concentration) to identify critical factors affecting yield .

- In situ monitoring: Use techniques like Raman spectroscopy to track reaction progress and intermediate formation .

- By-product analysis: Employ LC-MS or GC-MS to identify side products and adjust reaction kinetics accordingly . Publish full experimental details, including raw data and statistical models, to enable peer validation .

Q. What methodologies resolve contradictory solubility data for this compound in polar vs. nonpolar solvents?

Contradictions often arise from inconsistent measurement conditions. To address this:

- Standardize solvent purity, temperature, and agitation methods across studies .

- Use dynamic light scattering (DLS) to monitor aggregation states that influence solubility .

- Cross-validate results with computational solubility prediction tools (e.g., COSMO-RS) . Transparently report all experimental variables and statistical uncertainties in publications .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Stability testing frameworks include:

- Accelerated degradation studies: Expose the compound to elevated temperatures, UV light, or humidity and monitor decomposition via HPLC .

- pH-dependent stability assays: Use buffer systems to simulate physiological or industrial conditions .

- Kinetic modeling: Apply Arrhenius equations to predict shelf-life under standard storage conditions . Document deviations from established protocols and provide raw datasets in supplementary materials .

Q. What strategies mitigate spectral interference when characterizing this compound derivatives via NMR?

Challenges like signal overlap or solvent artifacts require:

- Deuterated solvent optimization: Use DMSO-d6 or D2O to reduce background noise .

- 2D NMR techniques (e.g., HSQC, COSY) to resolve complex splitting patterns .

- Paramagnetic relaxation agents (e.g., Cr(acac)3) to sharpen broad peaks in proton spectra . Validate assignments with computational NMR prediction software (e.g., ACD/Labs) .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility of this compound synthesis across laboratories?

Reproducibility hinges on:

- Detailed procedural documentation: Include exact equipment specifications, reagent lot numbers, and environmental conditions .

- Collaborative validation: Share samples with independent labs for cross-testing .

- Open-data practices: Publish raw chromatograms, spectra, and crystallographic data in repositories .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound bioactivity studies?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC50/IC50 values. Validate assumptions with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.